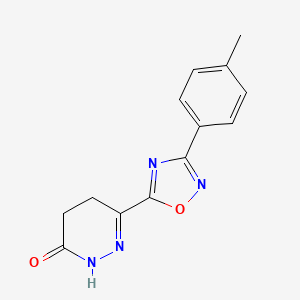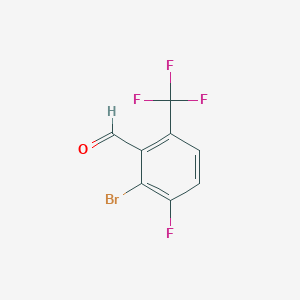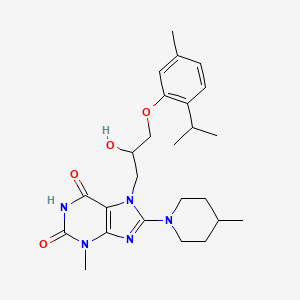
2-((4-(3-Clorofenilsulfonamido)but-2-in-1-il)oxi)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(3-Chlorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is a chemical compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its unique chemical structure, which includes a benzamide core linked to a chlorophenylsulfonamido group through a but-2-yn-1-yl ether linkage.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(3-Chlorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenylsulfonamido Intermediate: The initial step involves the reaction of 3-chlorophenylsulfonyl chloride with an appropriate amine to form the chlorophenylsulfonamido intermediate.
Alkyne Formation: The next step involves the formation of a but-2-yn-1-yl intermediate through a coupling reaction, such as the Sonogashira coupling, using an alkyne and an appropriate halide.
Ether Linkage Formation: The final step involves the reaction of the chlorophenylsulfonamido intermediate with the but-2-yn-1-yl intermediate to form the desired compound through an ether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-(3-Chlorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Mecanismo De Acción
The mechanism of action of 2-((4-(3-Chlorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic outcomes.
Comparación Con Compuestos Similares
Similar Compounds
2-((4-(3-Chloro-4-fluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide: Similar structure with an additional fluorine atom.
2-((4-(3-Bromophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide: Similar structure with a bromine atom instead of chlorine.
Uniqueness
2-((4-(3-Chlorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenylsulfonamido group and the but-2-yn-1-yl ether linkage contribute to its reactivity and potential therapeutic applications.
Propiedades
IUPAC Name |
2-[4-[(3-chlorophenyl)sulfonylamino]but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c18-13-6-5-7-14(12-13)25(22,23)20-10-3-4-11-24-16-9-2-1-8-15(16)17(19)21/h1-2,5-9,12,20H,10-11H2,(H2,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOPFKWZSJPQKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNS(=O)(=O)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2395035.png)

![N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)but-2-ynamide](/img/structure/B2395037.png)


![4-[(2,4,6-Triphenylpyridin-1-ium-1-yl)methyl]pyridin-1-ium-1-olate perchlorate](/img/structure/B2395041.png)
![3-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2395042.png)

![4-Acetyl-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]furan-3-carboxylic acid](/img/structure/B2395044.png)


![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2395050.png)
![N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B2395054.png)

